1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one
Overview
Description
1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a propanone moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s molecular weight (21817 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
Compounds with similar structures have been known to induce various biological effects, depending on their targets and the nature of their interactions .
Preparation Methods
The synthesis of 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4-(trifluoromethyl)benzaldehyde and acetone.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction.
Procedure: The 2-hydroxy-4-(trifluoromethyl)benzaldehyde is reacted with acetone in the presence of the base, leading to the formation of the desired product through a series of condensation and dehydration steps.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives.
Scientific Research Applications
1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties
Comparison with Similar Compounds
1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one can be compared with similar compounds such as:
1-[2-Hydroxy-4-(trifluoromethyl)phenyl]ethanone: This compound has a similar structure but differs in the length of the carbon chain attached to the phenyl ring.
1-[2-(Trifluoromethyl)phenyl]propan-1-one: This compound lacks the hydroxy group, which significantly alters its chemical properties and reactivity.
1-[2-(Trifluoromethoxy)phenyl]propan-1-one: The presence of a trifluoromethoxy group instead of a hydroxy group changes the compound’s electronic properties and reactivity
Properties
IUPAC Name |
1-[2-hydroxy-4-(trifluoromethyl)phenyl]propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-8(14)7-4-3-6(5-9(7)15)10(11,12)13/h3-5,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNJVYRGAIWER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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